Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate

Medicinal Chemistry pKa Modulation Amine Basicity

Excessive α-amine basicity in lead compounds causes hERG liability and lysosomal trapping. The F-BCP core in this methyl ester depresses amine pKa by ~1.7 units vs. non-fluorinated BCP analogs-a shift unattainable with phenylglycine derivatives. • ΔpKa ≈ -1.7; clogP 3.3 (vs. 4.9-5.4 for fluorophenyl equivalents). • Background-free 19F NMR label for CODEX/REDOR structural biology. • ≥95% HPLC; ready for Fmoc/t-Bu SPPS incorporation.

Molecular Formula C8H12FNO2
Molecular Weight 173.18 g/mol
Cat. No. B12074271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate
Molecular FormulaC8H12FNO2
Molecular Weight173.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(C12CC(C1)(C2)F)N
InChIInChI=1S/C8H12FNO2/c1-12-6(11)5(10)7-2-8(9,3-7)4-7/h5H,2-4,10H2,1H3
InChIKeyLZLLNTPWKQSELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetate – Core Compound Profile for Procurement Specification


Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate (CAS 1934370-58-7; MFCD29037350) is a conformationally restricted, fluorinated α-amino acid methyl ester built on the bicyclo[1.1.1]pentane (BCP) scaffold [1]. The BCP core is an established non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, imparting improved physicochemical profiles to molecules in which it is installed [2]. The compound is primarily procured as a research building block for solid-phase peptide synthesis, medicinal chemistry campaigns, and 19F NMR structural-biology studies, with typical commercial purity ≥95% (HPLC) .

Building block for solid-phase peptide synthesis (Fmoc-SPPS)
Fluorinated BCP scaffold for pKa & lipophilicity modulation studies
19F NMR reporter for membrane-bound peptide structural biology
Racemic and (R)-enantiomer forms stocked for stereochemical SAR

Why Methyl 2-Amino-2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetate Cannot Be Replaced by Unfluorinated or Phenyl-Based Analogs


Bridge-fluorination of the BCP cage fundamentally alters the electronic, conformational, and pharmacokinetic profile of the amino acid scaffold in ways that non-fluorinated BCP analogs and classical phenylglycine derivatives cannot replicate. As experimentally demonstrated by Mykhailiuk and co-workers, a single fluorine atom at the BCP bridgehead depresses amine basicity by more than one order of magnitude (ΔpKa ≈ 1.7) and modestly reduces lipophilicity [1]. These shifts are not achievable by simple phenyl-to-BCP substitution alone. Furthermore, the fluorine atom serves as a sensitive, background-free 19F NMR reporter for structural biology applications—a capability entirely absent in non-fluorinated congeners [2]. Generic substitution with methyl 2-amino-2-(bicyclo[1.1.1]pentan-1-yl)acetate or methyl 2-amino-2-(4-fluorophenyl)acetate therefore leads to divergent pKa-dependent solubility, membrane permeability, and target engagement profiles, compromising assay reproducibility and structure–activity relationship interpretation.

Non-fluorinated BCP amino esters possess substantially different amine basicity; the electron-withdrawing bridgehead fluorine alters pKa by >1 unit, modifying solubility and permeability profiles relative to the parent scaffold.

Fluorophenyl glycine derivatives exhibit higher calculated lipophilicity than the F-BCP core; this difference may shift metabolic stability and off-target interaction patterns in medicinal chemistry campaigns.

The 19F NMR spectroscopic handle is absent in non-fluorinated BCP and phenylglycine analogs, precluding distance measurements and structural biology experiments that rely on fluorine detection.

Quantitative Differential Evidence: Methyl 2-Amino-2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetate vs. Closest Analogs


Bridge-Fluorination Suppresses Amine Basicity by >1 Order of Magnitude vs. Non-Fluorinated BCP Amine

The pKa of the conjugate acid of the fluorinated BCP amine (27·HCl) was experimentally measured as 6.5, compared with 8.2 for the non-fluorinated BCP amine (29·HCl), representing a ΔpKa of −1.7 log units—a >50-fold reduction in basicity [1]. This reduction is attributed to the strong electron-withdrawing inductive effect of the bridgehead fluorine transmitted through the strained BCP cage. For methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate, the methyl ester protects the carboxylic acid; upon deprotection, the free α-amino acid inherits the reduced amine basicity conferred by the F-BCP core.

Amine Basicity Reduction
Head-to-head

pKa (F-BCP amine) 6.5 vs. 8.2 (non-F BCP); Δ = −1.7

Supports pKa-modulated solubility and permeability screening.

Electron-withdrawing bridgehead fluorine effect; >50-fold reduction in basicity.

Medicinal Chemistry pKa Modulation Amine Basicity

F-BCP Carboxylic Acid Acidity Enhanced by 0.7 pKa Units vs. Non-Fluorinated BCP Acid

Bridge-fluorination of the BCP carboxylic acid 28 (pKa = 4.2) to F-BCP acid 12 lowers the pKa to 3.5, a ΔpKa of −0.7 units [1]. The free amino acid corresponding to the target methyl ester—2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid—carries this electronically activated carboxylate, which influences solubility-pH profiles, salt formation, and prodrug strategy. The non-fluorinated acid (pKa 4.2) is more than 5-fold weaker as an acid.

Carboxylic Acid Acidity
Head-to-head

pKa (F-BCP acid) 3.5 vs. 4.2 (non-F BCP); Δ = −0.7

May shift ionization state at physiological pH, influencing passive diffusion.

~5-fold increase in acidity; relevant for salt formation and prodrug strategies.

Physicochemical Profiling Acidity Tuning Carboxylic Acid pKa

Lipophilicity Reduction: F-BCP Core Lowers clogP by Nearly 2 Orders of Magnitude vs. Fluorophenyl Ring

The calculated logP (clogP) of the fluorinated BCP scaffold 9 is 3.3, slightly lower than the non-fluorinated BCP 30 (clogP = 3.5, Δ = −0.2) but dramatically lower than isomeric fluorophenyl compounds 31 (clogP = 4.9) and 32 (clogP = 5.4)—a reduction of almost two orders of magnitude in partition coefficient [1]. Replacing a fluorophenyl ring with an F-BCP unit in Flurbiprofen yielded a 3D-saturated analogue (36) demonstrating the practical utility of this lipophilicity shift [1]. The target methyl ester, as a protected amino acid, retains the F-BCP core's intrinsic low lipophilicity advantage.

Lipophilicity (clogP)
Cross-study comparable

F-BCP 9 clogP 3.3; fluorophenyl analogs 4.9–5.4; Δ = −1.6 to −2.1

Indicates lower lipophilicity, supporting fragment-based design principles.

Reduction ~40–125× in partition coefficient; aligns with property-guided drug design.

Lipophilicity Drug-likeness clogP

BCP Replacement of Fluorophenyl Delivers ~4-Fold Oral Exposure Improvement In Vivo

In the landmark study by Stepan et al., replacing the central para-substituted fluorophenyl ring of γ-secretase inhibitor BMS-708,163 (compound 1) with a BCP motif (compound 3) yielded an equipotent enzyme inhibitor with significantly enhanced passive permeability and aqueous solubility. In mouse pharmacokinetics, compound 3 exhibited approximately 4-fold higher Cmax and AUC values relative to 1, alongside improved human liver microsome (HLM) metabolic stability (CLint,app <8.17 vs. <16.2 mL/min/kg) [1]. While the target compound is a building block rather than a drug, this class-level evidence establishes that the F-BCP amino acid scaffold inherently carries the advantageous ADME features of the broader BCP bioisostere class.

Oral Exposure Improvement
Class-level

~4-fold higher Cmax & AUC in mouse; ≥2-fold improved HLM stability for BCP vs. fluorophenyl inhibitor

Class-level evidence supports BCP scaffold exposure-model context.

Data from γ-secretase inhibitor series; may require compound-specific validation.

Pharmacokinetics Oral Bioavailability Bioisostere

Unique 19F NMR Reporter Capability: F-Bpg Mimics Leu/Ile Size and Lipophilicity While Providing a Spectroscopic Handle

The free amino acid (3-fluorobicyclo[1.1.1]pentyl)glycine (F-Bpg), derived directly from the target methyl ester upon deprotection, was specifically designed and validated by Kokhan et al. as a monofluorinated 19F NMR label for solid-state structural analysis of membrane-bound peptides. Computational comparison indicated that F-Bpg is similar to leucine and isoleucine in both molecular size and lipophilicity, allowing substitution of aliphatic residues with minimal structural perturbation [1]. When incorporated into the antimicrobial peptide PGLa, the label provided residue-specific structural information in a lipid bilayer environment via CODEX 19F–19F distance measurements, and caused only a slight loss of antimicrobial activity compared with the native peptide [2]. Non-fluorinated BCP glycine derivatives lack this 19F NMR functionality entirely.

19F NMR Reporter
Cross-study comparable

F-Bpg (free acid) provides 19F signal; non-fluorinated BCP glycine – no signal. Size/lipophilicity similar to Leu/Ile.

Enables 19F distance measurements in lipid bilayers; not possible with non-fluorinated analogs.

Residue-specific structural information in membrane-bound peptides (CODEX/REDOR).

19F NMR Spectroscopy Structural Biology Peptide Labeling

Enantiopure Forms Are Commercially Available for Stereochemically Defined SAR and Peptide Synthesis

In addition to the racemate (CAS 1934370-58-7, purity ≥95%), the (R)-enantiomer—methyl (R)-2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate (CAS 2200580-03-4, purity 98%)—is commercially available . The corresponding hydrochloride salt (CAS 2103602-40-8) is also supplied, offering enhanced handling stability . This contrasts with many non-fluorinated BCP amino acid derivatives, where only racemic or single-enantiomer lots are sporadically available, limiting stereochemical control in peptide and small-molecule SAR programmes.

Enantiomer Availability
Supporting evidence

Racemate, (R)-enantiomer, and HCl salt commercially stocked; non-fluorinated BCP glycine derivatives often limited.

Facilitates stereochemical SAR without in-house chiral resolution.

Commercial catalogue assessment; verify lot-specific purity.

Chiral Building Block Enantiomeric Purity Peptide Synthesis

Procurement-Driven Application Scenarios for Methyl 2-Amino-2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetate


Incorporation into Solid-Phase Peptide Synthesis for 19F NMR Structural Biology

The methyl ester protecting group allows direct coupling in Fmoc/t-Bu solid-phase peptide synthesis (SPPS) following saponification to the free acid or use as the pre-activated ester. The resulting F-Bpg residue serves as a conformationally restricted, monofluorinated 19F NMR label that mimics Leu/Ile in size and lipophilicity while providing a background-free spectroscopic handle for measuring inter-residue distances in membrane-bound peptides via CODEX or REDOR experiments [1]. This application is unique to fluorinated BCP amino acids and cannot be replicated with non-fluorinated BCP or phenylglycine derivatives.

pKa-Tuned Amino Acid Building Block for Lead Optimisation

Where a medicinal chemistry programme identifies that an α-amino acid substructure contributes to excessive amine basicity (e.g., hERG liability, lysosomal trapping), the target compound offers a direct solution: the F-BCP core reduces the conjugate acid pKa of the amine by approximately 1.7 units compared with the non-fluorinated BCP analog [1]. The methyl ester is a convenient protected form that can be deprotected to the free amino acid and incorporated into peptidomimetic or small-molecule leads with predictable pKa shifting.

Fragment-Based Drug Discovery Requiring Low Lipophilicity sp³-Rich Building Blocks

The F-BCP core lowers clogP by nearly two orders of magnitude relative to an equivalent fluorophenyl ring (clogP 3.3 vs. 4.9–5.4) [1], aligning with fragment-based and property-guided drug design principles that prioritise low lipophilicity, high fraction sp³ (Fsp³), and three-dimensionality. Procurement of this methyl ester provides a ready-to-use building block for amide coupling or ester hydrolysis in fragment elaboration workflows, delivering superior physicochemical starting points compared with planar aromatic analogs.

Stereochemically Defined Synthesis of Fluorinated Peptidomimetics

With both racemic and (R)-enantiomer forms commercially stocked at purities of 95–98% [1], researchers can execute stereochemically controlled synthesis of fluorinated peptide analogs without the need for in-house chiral resolution. This enables direct comparison of diastereomeric peptides in biological assays and supports the production of homogeneous samples for co-crystallisation and biophysical characterisation.

Application
Selection Property
Validation Focus
Solid-Phase Peptide Synthesis (19F NMR)
19F NMR reporter capability
Inter-residue distance measurement in lipid bilayers
Lead Optimization (pKa Tuning)
Reduced amine basicity (F-BCP core)
Solubility, permeability, and hERG liability profiling
Fragment-Based Drug Discovery
Low lipophilicity sp³-rich scaffold
Metabolic stability and off-target promiscuity assessment
Stereochemical SAR Studies
Enantiopure (R)-form availability
Chiral peptide analog synthesis and biophysical characterization
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